5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
Preparation Methods
The synthesis of 5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves several steps, typically starting with the preparation of the cyclopentyloxyphenyl derivative. The synthetic route includes the following steps:
Formation of the cyclopentyloxyphenyl derivative: This step involves the reaction of cyclopentanol with a phenyl halide in the presence of a base to form the cyclopentyloxyphenyl compound.
Formation of the triazole ring: The cyclopentyloxyphenyl derivative is then reacted with ethyl hydrazinecarboxylate to form the triazole ring.
Thiol group introduction: Finally, the thiol group is introduced through a reaction with a suitable sulfur donor, such as thiourea, under acidic conditions.
Chemical Reactions Analysis
5-[4-(Cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The disulfide bond can be reduced back to the thiol group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Addition: The triazole ring can participate in nucleophilic addition reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and electrophiles like halogens for substitution reactions. Major products formed from these reactions include disulfides, substituted phenyl derivatives, and addition products on the triazole ring .
Scientific Research Applications
5-[4-(Cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Biological Studies: The compound is used to investigate biological pathways and molecular interactions.
Medicinal Chemistry: Researchers use this compound to explore potential therapeutic targets and drug development.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions, influencing molecular recognition and binding .
Comparison with Similar Compounds
5-[4-(Cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
4-Phenyl-1,2,4-triazole-3-thiol: Lacks the cyclopentyloxy and ethyl groups, resulting in different chemical properties and reactivity.
5-(4-Methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol: Contains a methoxy group instead of a cyclopentyloxy group, affecting its solubility and interaction with biological targets.
5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol: The presence of a chlorine atom alters its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for specialized research applications .
Properties
IUPAC Name |
3-(4-cyclopentyloxyphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-2-18-14(16-17-15(18)20)11-7-9-13(10-8-11)19-12-5-3-4-6-12/h7-10,12H,2-6H2,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJSBIXBOPZPQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=C(C=C2)OC3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201143986 |
Source
|
Record name | 5-[4-(Cyclopentyloxy)phenyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201143986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861452-33-7 |
Source
|
Record name | 5-[4-(Cyclopentyloxy)phenyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=861452-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[4-(Cyclopentyloxy)phenyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201143986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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